Differentiation via a Unique ZAC Pharmacophore: The Propoxyphenyl Tail
The target compound is structurally defined as a member of the first selective ZAC antagonist scaffold, but its specific 4-propoxyphenyl substitution represents a distinct chemical vector not characterized in the foundational study, which primarily explored compounds like TTFB (3-fluorobenzamide) [1]. The elongation from a simple phenyl or halogen-substituted benzamide to a 4-propoxyphenyl tail introduces a significant increase in lipophilicity and a hydrogen bond acceptor, which are critical for modulating target binding kinetics and selectivity. This makes the compound a dedicated tool for SAR studies aimed at optimizing the lipophilic pocket interactions of the ZAC pharmacophore, a feature not available with the prototypical analog.
| Evidence Dimension | Chemical structure at the key pharmacophore vector (thiazole C4 position) |
|---|---|
| Target Compound Data | 4-propoxyphenyl group (cLogP contribution predicted to be higher) |
| Comparator Or Baseline | The prototypical selective ZAC antagonist, TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide), which features a 3-fluorobenzamide group. |
| Quantified Difference | No direct comparative functional data available. Structural difference is categorical (propoxyphenyl vs. fluorobenzamide). |
| Conditions | Structural analysis based on ZAC pharmacophore model identified in Xenopus oocyte TEVC assays for the class [1]. |
Why This Matters
For researchers mapping the ZAC ligand-binding domain, this compound explores a unique chemical space not covered by the core analogs like TTFB, making it indispensable for comprehensive SAR studies.
- [1] Lückmann M, Trauelsen M, Nørskov A, et al. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology. 2021;192:114695. View Source
